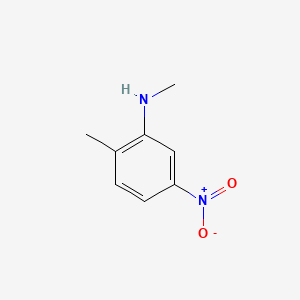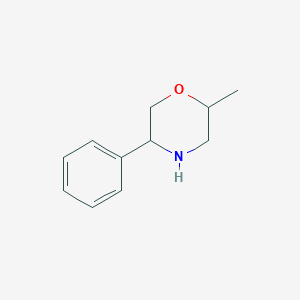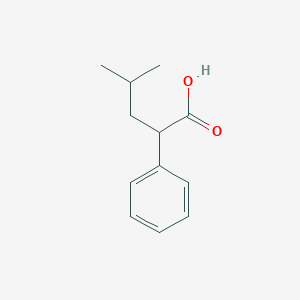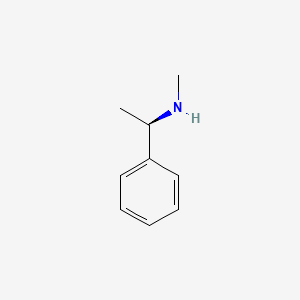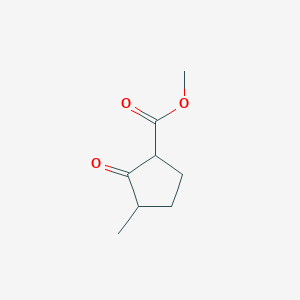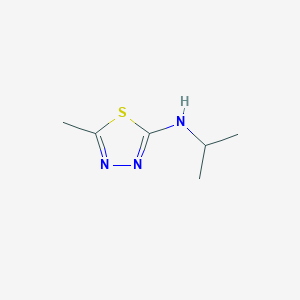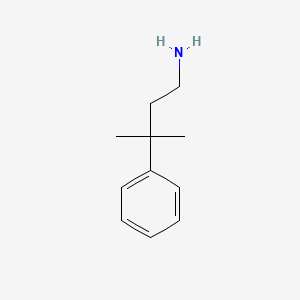
3-(4-Methylphenyl)-3-phenylpropanoic acid
Vue d'ensemble
Description
3-(4-Methylphenyl)-3-phenylpropanoic acid is a compound that can be associated with the class of organic compounds known as phenylpropanoic acids. These are compounds containing a phenylpropanoic acid moiety, which consists of a benzene ring connected to a propanoic acid. This particular compound has a 4-methylphenyl group as one of its substituents, indicating the presence of a methyl group on the fourth carbon of the benzene ring.
Synthesis Analysis
The synthesis of related phenylpropanoic acid derivatives can involve various methods, including multi-component reactions as described in the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives using a one-pot, four-component condensation . Another method includes the improvement of synthesis through condensation, hydrolysis, and decarboxylation reactions, which could potentially be applied to the synthesis of 3-(4-Methylphenyl)-3-phenylpropanoic acid .
Molecular Structure Analysis
The molecular structure of phenylpropanoic acid derivatives can be characterized by spectroscopic methods such as FT-IR and FT-NMR, as demonstrated in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid . These techniques can provide information on the functional groups present and the overall molecular conformation.
Chemical Reactions Analysis
Phenylpropanoic acids can undergo various chemical reactions. For instance, the photochemistry of substituted 1-naphthylmethyl esters of phenylacetic and 3-phenylpropanoic acid involves the formation of radical pairs and ion pairs, leading to different reaction products . Additionally, the one-electron oxidation of related compounds can lead to radical cations and influence side-chain fragmentation reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpropanoic acids can be influenced by their molecular structure. For example, the presence of substituents can affect the compound's acidity, solubility, and complexation behavior, as seen in the complexation study of various phenylpropanoic acids with cyclodextrin derivatives . The stability of the compound under different conditions can also be deduced from studies on related compounds, such as the mass spectral fragmentation patterns observed for isopropylthio/phenylthiosuccinic acid esters .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Resolution : 3-Hydroxy-2-methylene-3-phenylpropanoic acid, closely related to 3-(4-Methylphenyl)-3-phenylpropanoic acid, has been synthesized and resolved. This process involved using (−)(R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol for resolution and determining the absolute configuration through specific rotations and X-ray crystallography (Drewes et al., 1992).
Cross-Coupling in Chemical Synthesis : A study on meta-C–H arylation and methylation of 3-phenylpropanoic acid, a compound structurally related to 3-(4-Methylphenyl)-3-phenylpropanoic acid, used an easily removable nitrile template. This approach was crucial for the cross-coupling of C–H bonds with organoborons (Wan et al., 2013).
Biological and Biochemical Applications
- Phenylpropanoic Acids in Microbiology : The artificial biosynthesis of phenylpropanoic acids, including 3-phenylpropanoic acid, in Escherichia coli was explored for potential applications in health care and nutrition. This method used synthetic biology and metabolic engineering to produce these compounds from simple carbon sources (Kang et al., 2012).
Applications in Physical Chemistry
- Kinetics and Mechanism in Thermal Processes : A study on the kinetics and mechanism of the thermal gas-phase elimination of β-substituted carboxylic acids, including 3-phenylpropanoic acid, focused on the elimination products and their pathways. This research is significant for understanding the thermal stability and decomposition mechanisms of similar compounds (Al-Awadi et al., 2005).
Applications in Organic Chemistry
- Host-Guest Complexation Studies : The complexation of benzoic, 4-methylbenzoic, and 2-phenylpropanoic acids (similar to 3-(4-Methylphenyl)-3-phenylpropanoic acid) by β-cyclodextrins was studied. This research provides insights into the interaction mechanisms and stability of complexes formed between cyclodextrins and aromatic carboxylic acids (Kean et al., 1999).
Mécanisme D'action
Target of Action
This compound is a complex organic molecule, and its specific interactions with biological targets may be diverse and multifaceted .
Mode of Action
Similar compounds have been known to interact with various enzymes and receptors within the body, leading to changes in cellular function
Biochemical Pathways
For instance, indole derivatives, which share some structural similarities, have been found to have diverse biological activities
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be investigated .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in enzyme activity, receptor binding, and signal transduction
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity
Propriétés
IUPAC Name |
3-(4-methylphenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-7-9-14(10-8-12)15(11-16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSKJOKMOSONNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407827 | |
| Record name | 3-(4-methylphenyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-3-phenylpropanoic acid | |
CAS RN |
4073-42-1 | |
| Record name | 4-Methyl-β-phenylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4073-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-methylphenyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



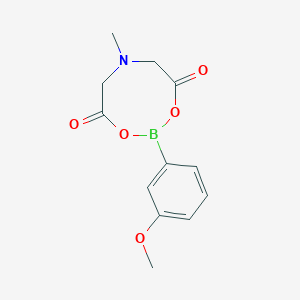

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3022873.png)


